Ricinoleyl monomaleate triglyceride
Description
Contextualization of Ricinoleyl Monomaleate Triglyceride within Renewable Resource Chemistry
This compound is a derivative of castor oil, a triglyceride naturally rich in ricinoleic acid. researchgate.netinfona.pl What makes castor oil unique among vegetable oils is the presence of a hydroxyl group on the ricinoleic acid chain, a feature that is not common in other vegetable oils. infona.plroyalsocietypublishing.org This hydroxyl group, along with the double bond and ester linkages, provides multiple reactive sites for chemical modification. infona.plscielo.br
The synthesis of this compound involves the reaction of castor oil with maleic anhydride (B1165640). scielo.brscielo.br This process, known as maleinization, typically involves an esterification reaction where the hydroxyl group on the ricinoleic acid moiety of the triglyceride reacts with the anhydride. scielo.bratamanchemicals.com This modification introduces a carboxyl group and a polymerizable double bond, transforming the relatively inert oil into a reactive monomer or polymer precursor. scielo.bratamanchemicals.com The reaction can be carried out at elevated temperatures, and the use of catalysts can influence the reaction rate and yield. scielo.brresearchgate.net
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C61H106O12 |
| Molecular Weight | 1031.5 g/mol |
| IUPAC Name | (Z)-4-[(Z)-18-[2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propoxy]-18-oxooctadec-9-en-7-yl]oxy-4-oxobut-2-enoic acid |
| Physical State | Pale yellow to amber liquid or semi-solid |
| Odor | Mild, characteristic of castor oil |
Source: atamanchemicals.comnih.gov
Significance of Castor Oil Derivatives in Industrial Chemical Research
Castor oil and its derivatives have long been valuable in various industrial applications due to their unique chemical structure. researchgate.netambujasolvex.com The presence of the hydroxyl group in ricinoleic acid allows for a wide range of chemical transformations, leading to products with diverse functionalities. infona.plroyalsocietypublishing.org These derivatives are utilized in the production of soaps, lubricants, coatings, and pharmaceuticals. ambujasolvex.comnih.gov
In the context of polymer chemistry, castor oil is a key renewable resource for the synthesis of polyurethanes, polyesters, and polyamides. researchgate.netacs.orgnih.gov For instance, the oil itself can act as a natural polyol in polyurethane production. castoroil.inresearchgate.net Furthermore, chemical modifications of castor oil, such as hydrogenation, dehydration, and pyrolysis, yield a variety of monomers and intermediates for the chemical industry. ambujasolvex.comresearchgate.net The development of bio-based polymers from castor oil is driven by the desire to reduce reliance on fossil fuels and to create more environmentally friendly products. americanchemistry.comfujitsu.com
Table 2: Major Fatty Acid Composition of Castor Oil
| Fatty Acid | Percentage |
|---|---|
| Ricinoleic Acid | 87 - 91% |
| Linoleic Acid | 4 - 4.8% |
| Oleic Acid | 2.9 - 5% |
| Stearic Acid | 0.6 - 1% |
| Palmitic Acid | 0.7 - 1.2% |
Source: researchgate.net
Overview of Functionalized Triglycerides in Polymer and Material Science
The functionalization of triglycerides is a key strategy for their incorporation into polymeric materials. By introducing reactive groups, such as hydroxyls, carboxyls, or polymerizable double bonds, the properties and applications of vegetable oils can be significantly expanded. researchgate.netmdpi.com These modifications allow the triglycerides to act as monomers, crosslinkers, or plasticizers in various polymer systems. scielo.brgoogle.com
Functionalized triglycerides are instrumental in creating bio-based polymers with tailored properties. For example, epoxidized vegetable oils are widely used as stabilizers and plasticizers for PVC and as precursors for thermosetting resins. mdpi.com The introduction of maleate (B1232345) groups, as in this compound, provides sites for further polymerization or cross-linking reactions, enabling the development of materials with enhanced mechanical strength and thermal stability. atamanchemicals.comresearchgate.net These modified triglycerides can be used to synthesize a range of materials, including coatings, adhesives, and composites, contributing to the growing field of sustainable materials. researchgate.netresearchgate.net
Structure
2D Structure
Properties
CAS No. |
228412-48-4 |
|---|---|
Molecular Formula |
C61H106O12 |
Molecular Weight |
1031.5 g/mol |
IUPAC Name |
(Z)-4-[(Z)-18-[2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propoxy]-18-oxooctadec-9-en-7-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C61H106O12/c1-4-7-10-31-40-53(62)42-33-25-19-13-16-22-28-37-46-58(66)70-51-56(73-60(68)48-39-30-24-17-14-20-26-34-43-54(63)41-32-11-8-5-2)52-71-59(67)47-38-29-23-18-15-21-27-36-45-55(44-35-12-9-6-3)72-61(69)50-49-57(64)65/h25-27,33-34,36,49-50,53-56,62-63H,4-24,28-32,35,37-48,51-52H2,1-3H3,(H,64,65)/b33-25-,34-26-,36-27-,50-49- |
InChI Key |
DDPKRUJMDMNPFK-GGNKOBOLSA-N |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CC(CCCCCC)OC(=O)/C=C\C(=O)O)OC(=O)CCCCCCC/C=C\CC(CCCCCC)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C=CC(=O)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Ricinoleyl Monomaleate Triglyceride
Esterification Routes for Ricinoleyl Monomaleate Triglyceride Production
Esterification is a primary method for the synthesis of this compound. This process typically involves the reaction of the hydroxyl groups present in castor oil with maleic anhydride (B1165640).
Derivatization from Castor Oil and Maleic Acid
The reaction between castor oil and maleic anhydride results in the formation of castor oil maleate (B1232345), also known as this compound. scielo.br This reaction involves the esterification of the secondary hydroxyl group of the ricinoleic acid moiety in the triglyceride with maleic anhydride. google.comscielo.br The process can be carried out directly by heating a mixture of castor oil and maleic anhydride. google.comcore.ac.uk To achieve high yields, the reaction is often conducted at elevated temperatures, typically around 120°C. google.comscielo.br
The use of a free radical initiator, such as di-tert-butyl peroxide (DTBP), has been shown to accelerate the reaction, leading to shorter reaction times and higher productivity. scielo.br In a study, optimal conditions were found to be a temperature of 120°C, a 1:1 molar ratio of maleic anhydride to castor oil, and 0.005 mol of DTBP per mol of castor oil, which yielded 90.2% of castor oil maleate in 90 minutes. scielo.br Without a catalyst, yields above 90% were achieved after 3 hours at 120°C. scielo.br
The reaction equilibrium is temperature-dependent, with higher temperatures favoring the starting materials. google.com Therefore, the reaction is often cooled to room temperature after reaching a certain yield at a higher temperature to allow the equilibrium to shift towards the product, resulting in yields of 98-99% after several days. scielo.br
Table 1: Reaction Conditions for Castor Oil Maleate Production
| Parameter | Condition | Yield | Reference |
| Temperature | 120°C | 90.2% (in 90 min) | scielo.br |
| Molar Ratio (Maleic Anhydride:Castor Oil) | 1:1 | scielo.brcore.ac.uk | |
| Catalyst | Di-tert-butyl peroxide (DTBP) | scielo.br | |
| Catalyst Concentration | 0.005 mol/mol of castor oil | scielo.br | |
| Temperature (uncatalyzed) | 120°C | >90% (in 3 hours) | scielo.br |
Enzymatic Synthesis Approaches for Triglyceride Modification
Enzymatic synthesis offers a green and selective alternative for modifying triglycerides like those found in castor oil. Lipases are commonly used enzymes for these transformations. The lipase (B570770) from Geotrichum candidum has been utilized for the selective transesterification of castor oil in the presence of a light alcohol to produce a mixture enriched with ricinoleic acid glycerides. google.com
Another approach involves the use of lipase-catalyzed interesterification. For instance, the 1,3-selective lipase from Rhizomucor miehei (RML) can catalyze the interesterification of castor oil with other fatty acids. mdpi.com Following this, Candida antarctica lipase B (CALB) can be used for the formation and elongation of oligo-ricinoleyl acyl groups. mdpi.com
Enzymatic acidolysis is another method used to modify triglycerides. For example, immobilized sn-1,3 specific lipase PyLip has been used to modify fully hydrogenated soybean oil by incorporating caprylic acid. researchgate.net This method can lead to the formation of mono- and di-substituted triglycerides. researchgate.net While not directly synthesizing this compound, these enzymatic methods demonstrate the potential for precise modification of triglyceride structures, which could be adapted for the target compound.
Precursor Chemistry: Functionalization of Ricinoleic Acid and Triricinolein
The functional groups of ricinoleic acid and its triglyceride form (triricinolein) serve as reactive sites for various chemical modifications, which are essential for producing a wide range of derivatives, including the precursors for this compound. ambujasolvex.com
Acetylation and Dehydration Reactions of Ricinoleic Acid
The hydroxyl group of ricinoleic acid can be acetylated. ambujasolvex.com Dehydration of ricinoleic acid is a significant reaction that introduces new double bonds, creating conjugated linoleic acid isomers. nih.govresearchgate.netkoreascience.kr This process is typically carried out at high temperatures (around 250°C) under vacuum with an acid catalyst like sulfuric or phosphoric acid. nih.gov The resulting dehydrated castor oil is a semi-drying or drying oil used in paints and varnishes. nih.gov The dehydration reaction can occur at temperatures between 75-120°C, producing a mixture of unconjugated and conjugated dienes. researchgate.net
Epoxidation and Hydrogenation of Unsaturated Sites in Ricinoleic Acid Triglycerides
The double bond in the ricinoleic acid chain can be modified through epoxidation and hydrogenation. ambujasolvex.com
Epoxidation involves the conversion of the double bond into an oxirane ring. researchgate.netugm.ac.id This is often achieved using peracids, which can be generated in situ from hydrogen peroxide and a carboxylic acid like formic or acetic acid. ugm.ac.idatlantis-press.com The reaction increases the oxidative stability of the oil. researchgate.net For instance, epoxidized ricinoleic acid (ERA) can be synthesized with a high yield of 86% under optimized conditions. ugm.ac.id
Hydrogenation converts the unsaturated ricinoleic acid into saturated 12-hydroxystearic acid. nih.gov This process typically uses a catalyst like nickel or palladium and results in a semi-solid, wax-like material. nih.gov Catalytic transfer hydrogenation (CTH) is an alternative route that can be performed at ambient temperatures and pressures. nih.gov
Table 2: Functionalization Reactions of Ricinoleic Acid/Triglyceride
| Reaction | Reagents/Catalyst | Product | Reference |
| Dehydration | Sulfuric acid, Phosphoric acid | Dehydrated Castor Oil (Conjugated linoleic acid isomers) | nih.gov |
| Epoxidation | Performic acid (in situ) | Epoxidized Ricinoleic Acid | ugm.ac.id |
| Hydrogenation | Nickel, Palladium | 12-Hydroxystearic Acid | nih.gov |
Maleinization of Hydroxyl and Unsaturated Moieties
Maleinization refers to the reaction with maleic anhydride. In the context of castor oil, maleinization primarily occurs at the hydroxyl group through an esterification reaction to form this compound. scielo.brresearchgate.net This reaction is favored over reactions at the unsaturated site under typical maleinization conditions. researchgate.net The process involves the ring-opening of the maleic anhydride, which then reacts with the hydroxyl group of the ricinoleic acid moiety. scielo.br The reaction can be catalyzed by acids or free radical initiators to improve the rate and yield. scielo.brresearchgate.net
Catalytic Systems in this compound Synthesis
The introduction of a catalyst can significantly accelerate the reaction between castor oil and maleic anhydride, allowing for lower reaction temperatures and shorter processing times compared to the uncatalyzed thermal process. scielo.br Free radical initiators have been effectively employed for this purpose.
The reaction is understood to proceed via an autocatalytic mechanism, but the addition of a free radical catalyst enhances the reaction rate. researchgate.net Commonly used catalysts include organic peroxides such as benzoyl peroxide (BPO) and di-tert-butyl peroxide (DTBP). scielo.brresearchgate.net These catalysts facilitate the formation of the maleate ester by promoting the reaction at the hydroxyl group of the ricinoleyl moiety.
The choice of initiator can influence the characteristics of the resulting product. Studies have shown that initiators like di-tert-butyl peroxide (DTBP), tert-butyl peroxy benzoate (B1203000) (TBPB), and dicumyl peroxide (DCP) can produce castor oil maleate oligomers with a higher proportion of longer chain lengths when compared to persulfate initiators.
The general mechanism for the catalyzed reaction involves the decomposition of the peroxide initiator to form free radicals. These radicals then abstract a hydrogen atom from the hydroxyl group of the ricinoleic acid triglyceride, creating an oxygen-centered radical. This radical subsequently attacks the carbonyl carbon of maleic anhydride, leading to the formation of the this compound.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Catalyst Type | Optimal Concentration (mol/mol of castor oil) | Notable Findings |
| Benzoyl Peroxide (BPO) | Free Radical Initiator | 0.003 | Achieved 90.0% yield in 90 minutes at 120°C. researchgate.net |
| Di-tert-butyl Peroxide (DTBP) | Free Radical Initiator | 0.005 | Achieved 90.2% yield in 90 minutes at 120°C. scielo.br |
Optimization of Synthesis Parameters for Industrial Relevance
For the industrial production of this compound, optimizing synthesis parameters is crucial to maximize yield and purity while minimizing reaction time and energy consumption. Key parameters that are manipulated include temperature, molar ratio of reactants, and catalyst concentration.
Temperature: The reaction temperature plays a critical role in the synthesis. In uncatalyzed reactions, higher temperatures are required to achieve a reasonable reaction rate. For instance, without a catalyst, yields above 90% can be obtained after 3 hours at temperatures of 120°C and above. scielo.br However, at lower temperatures, such as 80°C, the reaction is significantly slower. scielo.br When a catalyst like DTBP is used, a yield of 90.2% can be reached in just 90 minutes at 120°C. scielo.br Research indicates that the chemical equilibrium of the reaction is inversely proportional to temperature; high temperatures favor faster rates but can limit the final conversion. scielo.br A two-step temperature process has been proposed, where the initial reaction is carried out at a higher temperature (e.g., 75-120°C) for a shorter duration, followed by a longer period at room temperature to drive the reaction to completion.
Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of maleic anhydride to castor oil, is a key factor. A 1:1 molar ratio is commonly employed as the reaction occurs under this stoichiometric ratio. scielo.br
Reaction Time: The required reaction time is heavily dependent on the temperature and the presence of a catalyst. As indicated, catalyzed reactions can significantly shorten the time needed to reach high yields. For the uncatalyzed reaction at 120°C, 3 hours are needed for a yield over 90%, while with a DTBP catalyst at the same temperature, this is achieved in 90 minutes. scielo.br
Catalyst Concentration: The concentration of the catalyst must be optimized to ensure an efficient reaction without leading to unwanted side reactions or excessive cost. Studies have investigated the optimal concentration for catalysts like BPO and DTBP, finding that a relatively small molar ratio is effective. scielo.brresearchgate.net
Table 2: Optimization of Synthesis Parameters for this compound
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction (with DTBP) |
| Temperature | 120°C or higher for >90% yield scielo.br | 120°C for 90.2% yield scielo.br |
| Molar Ratio (Maleic Anhydride:Castor Oil) | 1:1 scielo.br | 1:1 scielo.br |
| Reaction Time | 3 hours for >90% yield at 120°C scielo.br | 90 minutes for 90.2% yield at 120°C scielo.br |
| Catalyst Concentration | N/A | 0.005 mol/mol of castor oil scielo.br |
Advanced Structural Elucidation and Mechanistic Insights
Spectroscopic Characterization of Ricinoleyl Monomaleate Triglyceride Linkages
Spectroscopic methods are fundamental in elucidating the precise structure of this compound, confirming the successful esterification of castor oil with maleic anhydride (B1165640).
Fourier-Transform Infrared Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in this compound and confirming the esterification reaction. The analysis involves comparing the spectrum of the product with that of the precursor, castor oil. The primary spectral changes indicate the formation of the maleate (B1232345) ester linkage.
A significant difference is observed in the hydroxyl (-OH) group region. The broad absorption band around 3450 cm⁻¹, characteristic of the hydroxyl groups in the parent castor oil, is markedly weakened or diminished in the spectrum of the castor oil maleate product. nih.gov This change signifies that the hydroxyl groups of the ricinoleic acid moiety have reacted.
Concurrently, the formation of the maleate ester introduces new, or intensifies existing, absorption bands. An increase in the intensity of the absorption band around 1645 cm⁻¹ is noted, which is attributed to the carbon-carbon double bonds (C=C). nih.gov Furthermore, the spectrum of the product shows a strong signal from the ester carbonyl (C=O) groups, and analysis of the carbon-oxygen (C-O) bond of the esters around 1140 cm⁻¹ also shows differences compared to the original castor oil. nih.gov The presence of a C-S stretching peak around 798 cm⁻¹ would indicate crosslinking with sulfur in related polymerization processes, but for the pure triglyceride, the focus remains on the esterification indicators. researchgate.net
Table 1: Key FTIR Absorption Bands for the Analysis of this compound Formation
| Functional Group | Wavenumber (cm⁻¹) | Observation in Product Spectrum |
|---|---|---|
| Hydroxyl (-OH) | ~3450 | Weakened intensity compared to castor oil nih.gov |
| Carbon-Carbon Double Bond (C=C) | ~1645 | Increased intensity nih.gov |
| Ester Carbonyl (C=O) | Not specified | Strong absorption characteristic of esters |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation by detailing the proton and carbon environments within the molecule. Both ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC), are used to map the precise connectivity.
In the ¹H NMR spectrum, the signals corresponding to the protons on the glycerol (B35011) backbone and the fatty acid chains of the original castor oil triglyceride are present. researchgate.net Upon maleation, new signals appear. The HMBC spectrum is particularly crucial for confirming the ester linkage between the castor oil and maleic anhydride units. A cross-peak between the proton signal at approximately δ 4.84 ppm (assigned to the methine proton of the ricinoleyl chain where the hydroxyl group was) and the carbonyl carbon of the maleate unit at δ 165.3 ppm provides clear evidence of the newly formed covalent bond. scielo.br
The ¹³C NMR spectrum further supports this structural assignment. The chemical shifts of the carbons in both the castor oil and maleate moieties are identified, with notable shifts for the carbon atoms at the reaction site. scielo.br
Table 2: Selected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Type | Chemical Shift (δ ppm) | Correlation Confirmed By |
|---|---|---|---|
| H on C-12 of Ricinoleyl unit | ¹H | ~4.84 | HMBC scielo.br |
| Carbonyl C of Maleate unit | ¹³C | ~165.3 | HMBC scielo.br |
Investigation of Stereochemical Purity and Isomeric Distribution
The stereochemistry of this compound is founded on the structure of its precursor, ricinoleic acid. Naturally occurring ricinoleic acid has a specific configuration: a cis- (or Z-) double bond at the 9-10 position and an R-configuration at the chiral center on carbon 12. cymitquimica.com This inherent stereochemistry is carried over into the final triglyceride product.
However, the synthesis of castor oil maleate from castor oil and maleic anhydride often results in a product that is not a single, pure compound but rather a mixture of oligomers. nih.gov Gel permeation chromatography (GPC) analysis of the reaction product typically reveals a distribution of molecular masses corresponding to dimers and trimers, in addition to the monomeric this compound. nih.gov
The distribution of these oligomers can be influenced by the choice of reaction initiator. Studies have shown that peroxide initiators such as di-tert-butyl peroxide (DTBP), tert-butyl peroxy benzoate (B1203000) (TBPB), and dicumyl peroxide (DCP) tend to produce oligomers with a higher proportion of longer chain lengths compared to persulfate initiators. nih.gov Furthermore, some initiators, like benzoyl peroxide (BPO), can lead to continued polymerization during storage, altering the isomeric and oligomeric distribution over time. nih.gov This highlights that the "purity" of this compound in a practical sense relates more to the distribution of these oligomeric isomers than to the stereochemistry at the chiral centers, which is retained from the natural starting material.
Reaction Kinetics and Mechanistic Studies of this compound Formation
The formation of this compound occurs through the esterification of the secondary hydroxyl groups of the ricinoleic acid moieties in castor oil with maleic anhydride. This reaction can proceed thermally at elevated temperatures or be accelerated through the use of a catalyst.
The mechanism often involves a free radical pathway, particularly when initiators like di-tert-butyl peroxide (DTBP) are used. nih.govscielo.br The reaction kinetics have been described as first-order with respect to the concentration of hydroxyl groups and first-order with respect to the concentration of acid groups. researchgate.net
Temperature is a critical parameter influencing the reaction rate. Without a catalyst, the reaction requires temperatures above 80°C, with yields over 90% being achievable after 3 hours at 120°C or higher. scielo.brscielo.br The use of a free radical initiator significantly increases the reaction rate, allowing for shorter reaction times and higher productivity. scielo.br For instance, with DTBP as an initiator, a yield of 90.2% can be achieved in just 90 minutes at 120°C. scielo.brresearchgate.net At higher temperatures, such as 160°C, yields above 88% can be obtained within one hour. scielo.br
Table 3: Effect of Temperature and Catalyst on this compound Yield
| Temperature (°C) | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|
| 120 | None | 3 hours | >90% scielo.brscielo.br |
| 120 | DTBP | 90 minutes | 90.2% scielo.brresearchgate.net |
| 160 | DTBP | 1 hour | >88% scielo.br |
The chemical equilibrium of the reaction is inversely proportional to temperature. scielo.br While higher temperatures accelerate the reaction, the maximum achievable yield at temperatures above 80°C is typically around 95%. To reach higher equilibrium yields (98-99%), the reaction mixture is often cooled to room temperature and allowed to sit for several days. scielo.br
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Castor oil (Ricinoleic acid triglyceride) |
| Maleic anhydride |
| Di-tert-butyl peroxide (DTBP) |
| tert-Butyl peroxy benzoate (TBPB) |
| Benzoyl peroxide (BPO) |
| Dicumyl peroxide (DCP) |
| Potassium persulfate |
| Sodium persulfate |
| Ricinoleic acid |
Polymerization and Cross Linking Dynamics of Ricinoleyl Monomaleate Triglyceride
Ricinoleyl Monomaleate Triglyceride as a Monomer in Polymer Synthesis
This compound is synthesized through the esterification of castor oil with maleic anhydride (B1165640). This reaction targets the hydroxyl groups present on the ricinoleic acid chains of the triglyceride, introducing a reactive maleate (B1232345) group. uct.ac.zaufc.brcore.ac.uk The resulting monomer is a viscous liquid that can undergo polymerization through its carbon-carbon double bonds within the maleate moiety. ufc.br
The synthesis of the monomer is a critical step that dictates its purity and reactivity. The reaction is typically carried out at elevated temperatures, and the completion of the maleation reaction can be monitored by techniques such as acid value determination and Raman spectroscopy. uct.ac.za The absence of the characteristic maleic anhydride peaks in the Raman spectrum of the product confirms the successful and complete reaction. uct.ac.za The use of free radical catalysts, such as benzoyl peroxide or di-tert-butyl peroxide, can accelerate the reaction between castor oil and maleic anhydride, leading to shorter production times and higher yields. researchgate.netscielo.br
The functionality of the this compound monomer is a key determinant of its polymerization behavior. The presence of the maleate group provides a site for addition polymerization, typically through a free-radical mechanism. This allows for the homopolymerization of the monomer or, more commonly, its copolymerization with other vinyl monomers to create a diverse range of polymeric materials. uct.ac.zaresearchgate.net
The following table summarizes the optimized conditions for the synthesis of castor oil maleate, which is chemically equivalent to this compound.
| Parameter | Value | Reference |
| Reaction Temperature | 120°C | researchgate.net |
| Molar Ratio (Maleic Anhydride:Castor Oil) | 1:1 | researchgate.net |
| Initiator (Benzoyl Peroxide) Concentration | 0.003 mol/mol of castor oil | researchgate.net |
| Reaction Time for ~90% Yield | 90 minutes | researchgate.net |
This interactive table provides a summary of the optimal conditions for the synthesis of this compound.
Cross-linking Mechanisms and Network Formation in Polymer Systems
The trifunctional nature of the this compound molecule, with its three fatty acid chains, allows for the formation of a cross-linked polymer network. When the maleate groups on different triglyceride molecules react, they form covalent bonds that link the individual monomer units into a three-dimensional structure. This cross-linking is responsible for the transition from a liquid monomer to a solid, thermoset polymer. uct.ac.za
Cross-linking can be initiated thermally or through the use of a chemical initiator. In the case of copolymerization with monomers like styrene (B11656), the polymerization is often initiated by a free-radical initiator such as benzoyl peroxide, and then thermally cured to ensure complete cross-linking. uct.ac.za The curing process typically involves a multi-stage heating schedule to control the polymerization rate and prevent the buildup of internal stresses in the material. A typical curing schedule might involve heating at 90°C for two hours, followed by two hours at 120°C, and a final hour at 160°C. uct.ac.za
The density of the cross-links is a critical parameter that influences the final properties of the polymer. A higher cross-link density generally leads to a more rigid material with a higher glass transition temperature (Tg) and improved mechanical strength. For instance, a polymer matrix of maleated castor oil and polystyrene (MACOPS) was found to have a crosslink density of 2.1 x 10⁻³ mol/cm³. uct.ac.za The formation of an interpenetrating polymer network (IPN) is also possible, where a network of one polymer is formed in the presence of another, leading to enhanced toughness. uct.ac.za The presence of two distinct glass transition temperatures in a MACOPS matrix, one at 54.9°C and another at 93.2°C, suggests the formation of such an IPN. uct.ac.za
Further modification of the this compound, such as through epoxidation of the double bonds in the ricinoleic acid chains followed by reaction of the free carboxyl groups of the maleate with the newly formed epoxide groups, can create a prepolymer with increased unsaturation. This leads to a higher cross-link density upon polymerization and results in materials with enhanced thermal and mechanical properties. researchgate.net For example, a cross-linked epoxidized maleinated castor oil (X-EMACO) exhibited a storage modulus of 1.08 GPa at 25°C and a glass transition temperature of 72°C. researchgate.net
Copolymerization Strategies with this compound
This compound is frequently copolymerized with other vinyl monomers to tailor the properties of the resulting thermoset. Styrene is a common comonomer due to its ability to form rigid polymers and its relatively low cost. uct.ac.zaufc.brresearchgate.net The copolymerization of maleated castor oil with styrene results in a tough, flexible polymer. uct.ac.za The reaction involves the free-radical polymerization of styrene with the double bonds of the maleate group on the triglyceride. ufc.br
The properties of the final copolymer can be controlled by adjusting the molar ratio of the comonomers. For instance, in the bulk polymerization of castor oil maleate and styrene, varying the molar ratio from 2:1 to 4:1 (styrene to maleate) resulted in copolymers with weight average molecular weights ranging from 15,809 to 38,656 g/mol and dispersity values between 2.0 and 4.8. researchgate.net This demonstrates the ability to produce a wide range of materials, from low-viscosity resins to solid polymers, by altering the copolymer composition. researchgate.net
Other vinyl monomers can also be used in copolymerization with this compound. For example, isobornyl methacrylate (B99206) has been used as a reactive diluent in the preparation of polymeric foams from maleated castor oil glycerides. researchgate.net The choice of comonomer significantly impacts the properties of the final material. For example, foams prepared with styrene as the reactive diluent exhibited a Young's modulus of up to 26.85 MPa, while those incorporating isobornyl methacrylate had a Young's modulus of up to 1.38 MPa. researchgate.net
The following table presents a comparison of the mechanical properties of polymers derived from maleated castor oil and different comonomers.
| Comonomer | Polymer System | Young's Modulus (MPa) | Strength (MPa) | Reference |
| Styrene | Polymeric Foam | up to 26.85 | up to 1.11 | researchgate.net |
| Isobornyl Methacrylate | Polymeric Foam | up to 1.38 | up to 0.088 | researchgate.net |
This interactive table compares the mechanical properties of maleated castor oil polymers with different comonomers.
Influence of Molecular Structure on Polymerization Behavior
The unique molecular structure of this compound plays a crucial role in its polymerization behavior and the properties of the resulting polymers. The long, flexible aliphatic chains of the ricinoleic acid contribute to the flexibility of the final polymer. uct.ac.za However, these long chains can also lower the glass transition temperature and mechanical strength compared to polymers derived from shorter, more rigid monomers. researchgate.net
The presence of the hydroxyl group on the ricinoleic acid chain, which is the site of maleation, is a key feature of castor oil that makes it particularly suitable for this type of modification. uct.ac.za The degree of maleation, or the number of maleate groups per triglyceride molecule, directly influences the cross-link density and, consequently, the properties of the thermoset.
Furthermore, the structure of the triglyceride itself, with its three fatty acid chains emanating from a central glycerol (B35011) backbone, pre-disposes the monomer to the formation of a three-dimensional network. This inherent trifunctionality is a significant advantage in the creation of cross-linked thermosets. The combination of the reactive maleate group and the triglyceride structure allows for the development of bio-based polymers with a wide range of properties, from flexible elastomers to rigid solids, simply by controlling the polymerization conditions and the choice of comonomers. uct.ac.zaresearchgate.net
Applications in Materials Science and Industrial Formulations
Ricinoleyl Monomaleate Triglyceride as a Plasticizer in Polymer Systems
The incorporation of this compound into plastic formulations significantly enhances their flexibility and durability. atamanchemicals.comatamanchemicals.com By acting as a plasticizer, it reduces the intermolecular forces between the polymer chains, allowing them to move more freely. This increased mobility imparts greater flexibility to the final product, making it less prone to cracking and failure. atamanchemicals.comatamankimya.com Furthermore, its presence improves the material's resistance to environmental stress and heat, contributing to a longer service life. atamanchemicals.comatamanchemicals.comatamankimya.com This makes it a valuable additive for producing flexible plastics and polymers with improved mechanical properties. atamanchemicals.comatamanchemicals.com
This compound is particularly effective in materials like polyvinyl chloride (PVC) and other thermoplastic resins. atamanchemicals.comatamanchemicals.com In these systems, it not only enhances flexibility and durability but also improves the processability of the material. atamanchemicals.comatamanchemicals.com Its use extends to the rubber industry, where it is added to rubber compounds to improve their mechanical properties. atamanchemicals.comatamanchemicals.com In elastomers, it contributes to better flexibility, durability, and resistance to heat, which is essential for high-performance applications. atamanchemicals.comatamanchemicals.com
Table 1: Effects of this compound in Polymer Systems
| Property Enhanced | Polymer System | Outcome | Source |
| Flexibility | Plastics, Thermoplastic Resins, Elastomers | Reduces brittleness and allows for greater movement between polymer chains. | atamanchemicals.comatamanchemicals.comatamankimya.com |
| Durability | Plastics, Thermoplastic Resins, Elastomers | Increases resistance to environmental stress and heat, extending product life. | atamanchemicals.comatamanchemicals.com |
| Processability | Polyvinyl Chloride (PVC), Thermoplastic Resins | Improves the ease of manufacturing and shaping of the polymer. | atamanchemicals.comatamanchemicals.com |
| Mechanical Properties | Rubber Compounds | Enhances overall performance characteristics of the rubber. | atamanchemicals.comatamanchemicals.com |
Role in Coating and Paint Formulations
In the coatings and paint industry, this compound serves a dual function as both a plasticizer and a stabilizer. atamanchemicals.comatamanchemicals.comatamankimya.com Its inclusion in these formulations is critical for achieving desired performance characteristics in the final film. atamanchemicals.comatamanchemicals.com Related compounds derived from castor oil are also noted for their use as wetting agents in the paint industry. researchgate.net
A key benefit of using this compound in coatings is the improvement of adhesion and flexibility of the cured film. atamanchemicals.comatamanchemicals.comatamankimya.com This ensures that the coating bonds effectively to the substrate and can withstand mechanical stresses without delaminating or cracking. Moreover, it significantly enhances the weather resistance of protective and decorative finishes, making them more durable when exposed to the elements. atamanchemicals.comatamanchemicals.comatamankimya.com
As a stabilizer, this compound helps maintain the integrity of the coating formulation. atamanchemicals.comatamanchemicals.com It resists degradation under extreme conditions, which contributes to the long-term stability and performance of the paint or coating. atamanchemicals.comatamanchemicals.com This stabilizing property is crucial for ensuring a consistent and reliable product experience. atamanchemicals.com
Table 2: Functions of this compound in Coatings and Paints
| Function | Property Improved | Description | Source |
| Plasticizer | Flexibility | Reduces the brittleness of the coating film, preventing cracking. | atamanchemicals.comatamanchemicals.comatamankimya.com |
| Adhesion Promoter | Adhesion | Improves the bonding of the coating to the underlying surface. | atamanchemicals.comatamanchemicals.comatamankimya.com |
| Stabilizer | Weather Resistance | Enhances the coating's ability to withstand environmental factors. | atamanchemicals.comatamanchemicals.comatamankimya.com |
| Stabilizer | Formulation Stability | Resists degradation under extreme conditions, ensuring product integrity. | atamanchemicals.comatamanchemicals.com |
Contribution to Enhanced Mechanical Properties of Composite Materials
This compound serves as an effective biomodifier in the formulation of polymer composites, contributing to significantly enhanced mechanical properties. researchgate.neted.ac.uk When incorporated into a polymer matrix, such as unsaturated polyester (B1180765) resin (UPE) or epoxy resin, it can polymerize and crosslink in situ during the curing process. researchgate.neted.ac.ukacs.org This results in the formation of an interpenetrating polymer network (IPN), which improves the stress transfer between the polymer matrix and reinforcing fillers like fly ash or calcium carbonate. researchgate.netbuaa.edu.cn
The key to this enhancement lies in the chemical structure of the maleated triglyceride. The introduced maleate (B1232345) moiety provides reactive double bonds that can co-polymerize with other monomers, like styrene (B11656), or crosslink within the resin system. uct.ac.za This creates stronger interfacial bonding between the organic and inorganic components of the composite. researchgate.netbuaa.edu.cn Research has shown that this improved adhesion leads to materials with greater toughness and durability.
Detailed research findings have quantified these improvements. For instance, in studies involving unsaturated polyester resin/fly ash composites, the incorporation of just 5 wt% of maleated castor oil led to a 52% increase in impact strength without a corresponding loss in modulus. researchgate.neted.ac.uk Furthermore, the glass transition temperature (Tg) of these composites shifted to a higher temperature, which indicates a more rigid and strongly bonded network structure. researchgate.neted.ac.uk Similarly, when used as a matrix material with calcium carbonate as a filler, the resulting biocomposites exhibit tensile and bending strengths comparable to some general-purpose commercial plastics. buaa.edu.cn
Impact of this compound on Composite Properties
| Mechanical Property | Mechanism of Enhancement | Observed Result | Reference |
|---|---|---|---|
| Impact Strength | Formation of an interpenetrating polymer network (IPN) improves energy dissipation and toughness. | 52% increase in UPE/fly ash composites with 5 wt% MACO. | researchgate.neted.ac.uk |
| Flexural Strength | Enhanced interfacial adhesion between the matrix and inorganic fillers (e.g., CaCO₃). | Maximum value of 46.2 MPa achieved at 60% CaCO₃ loading. | buaa.edu.cn |
| Tensile Strength | Copolymerization with matrix monomers (e.g., styrene) and crosslinking increases load-bearing capacity. | Maximum value of 26.7 MPa achieved at 60% CaCO₃ loading. | buaa.edu.cn |
| Thermal Stability (Tg) | Increased crosslink density leads to a more rigid polymer network. | Glass transition temperature (Tg) increases, indicating stronger intercomponent bonding. | researchgate.netbuaa.edu.cn |
Use in Lubricant Formulations for Stability and Performance
This compound is a valuable component in the formulation of high-performance and synthetic lubricants. scielo.br Its utility in this field stems from the inherent properties of its precursor, castor oil triglyceride, which is known for its excellent high-temperature lubricity, high viscosity, low-temperature viscosity characteristics, and corrosion resistance. acme-hardesty.comresearchgate.net
The maleation process enhances these properties by introducing polar functional groups (carboxyl and ester groups) into the non-polar triglyceride molecule. ontosight.ai This modification improves several performance characteristics critical for lubricants:
Enhanced Thermal Stability: The introduction of the maleate group can increase the thermal stability of the oil. ontosight.ai
Improved Adhesion and Film Strength: The increased polarity enhances the oil's ability to adhere to metal surfaces, forming a durable lubricating film that can withstand high pressure and reduce wear.
Better Dispersancy: The polar nature of the molecule allows it to act as a dispersant, keeping sludge and other deposits suspended in the oil rather than accumulating on engine parts.
Compatibility: The altered chemical structure improves its solubility and compatibility with other base oils and additives in a lubricant formulation. ontosight.ai
These characteristics make this compound a suitable additive or base stock for metalworking fluids, engine oils, and industrial greases where stability and performance under demanding conditions are required. scielo.bracme-hardesty.com
Functions of this compound in Lubricants
| Lubricant Property | Function of this compound | Reference |
|---|---|---|
| Lubricity | The long fatty acid chains provide a low-friction film, a characteristic inherited from castor oil. | acme-hardesty.comresearchgate.net |
| Thermal Stability | Chemical modification via maleation enhances resistance to breakdown at high temperatures. | ontosight.ai |
| Corrosion Resistance | Forms a protective, adhesive film on metal surfaces, preventing oxidation. | acme-hardesty.com |
| Additive Compatibility | The introduction of polar groups improves solubility and compatibility with other lubricant components. | ontosight.ai |
Role in Textile Finishing for Fabric Modification
In the textile industry, this compound is utilized as a functional finishing agent for fabric modification. The application of finishes derived from castor oil is known to impart desirable properties such as softness, improved moisture management, and odor control to textiles. ags-tex.com
The maleation of castor oil triglyceride introduces new functionalities that make it particularly effective as a durable textile finish. The key advantages include:
Reactivity: The maleate group contains both a carboxylic acid function and a carbon-carbon double bond. These sites can react with the hydroxyl groups on the surface of cellulosic fibers like cotton, or with other reactive sites on synthetic fibers. This allows the molecule to be chemically grafted onto the fabric, resulting in a highly durable finish that resists laundering.
Water Miscibility: While oils are inherently hydrophobic, maleated oils can be neutralized with an alkali to form water-miscible salts. sphinxsai.com This is a critical property for application in aqueous finishing baths, which is the standard method for applying chemical treatments to textiles in industrial settings.
Film Formation: When applied to a surface and cured, castor oil maleates can form clear, tough, and insoluble films. google.com In the context of textiles, this can translate to coatings that improve properties like wrinkle resistance, hand feel (softness), and water repellency.
The dual nature of the molecule—a soft, lubricating triglyceride backbone and a reactive maleate head—allows it to act as a durable softening agent and a modifier of the fabric's surface properties.
Role in Textile Finishing Applications
| Fabric Modification | Mechanism of Action | Reference |
|---|---|---|
| Durable Softness | The triglyceride backbone imparts a soft, lubricious feel, while chemical grafting to the fiber ensures durability. | ags-tex.com |
| Wrinkle Resistance | Crosslinking and film formation on the fiber surface can improve the fabric's recovery from creasing. | google.com |
| Water Repellency | The formation of a hydrophobic film on the fabric surface can impart water-resistant characteristics. | google.com |
| Improved Hand Feel | The molecule acts as a surface lubricant for the fibers, enhancing the perceived quality and feel of the fabric. | ags-tex.com |
Sustainability and Environmental Considerations in Ricinoleyl Monomaleate Triglyceride Research
Ricinoleyl Monomaleate Triglyceride as a Bio-Renewable Chemical Platform
This compound originates from castor oil, a vegetable oil extracted from the seeds of Ricinus communis L. nih.gov Castor oil is unique among vegetable oils because its fatty acid profile is dominated by ricinoleic acid, which constitutes about 89-92% of the oil. nih.gov This high concentration of a single hydroxylated fatty acid makes castor oil a valuable and predictable starting material for chemical synthesis. nih.govugm.ac.id
The triglyceride of ricinoleic acid is the primary component of castor oil and serves as a natural, renewable platform for creating a variety of chemical derivatives. researchgate.net The presence of reactive functional groups in ricinoleic acid—specifically the carboxyl group, the hydroxyl group, and a double bond—allows for a wide range of chemical modifications. nih.gov These reactions enable the conversion of the basic triglyceride structure into more complex molecules like this compound, tailored for specific industrial applications.
The growing interest in using oleaginous biomass to create polymeric and other materials underscores the importance of castor oil. researchgate.net Its derivatives are utilized in the manufacturing of soaps, lubricants, and coatings, positioning this compound within a well-established value chain of bio-based products. nih.gov This reliance on a renewable agricultural feedstock, rather than finite fossil fuels, establishes the foundation of its role as a sustainable chemical platform.
Green Chemistry Principles in this compound Production and Utilization
The production and use of chemicals derived from castor oil, including this compound, align with several core principles of green chemistry. The primary goal is to reduce the environmental impact of chemical processes.
Use of Renewable Feedstocks: The most evident green principle is the use of a renewable feedstock. Castor oil is a plant-based, biodegradable, and environmentally benign resource, offering a greener alternative to petroleum-derived materials. researchgate.netomnitechintl.com
Atom Economy and Reaction Pathways: The synthesis of derivatives from castor oil involves various reaction pathways, including hydrolysis and transesterification, to isolate ricinoleic acid or to create new esters. researchgate.net Research has focused on optimizing these reactions to be more efficient and environmentally friendly. For instance, enzymatic hydrolysis using lipases has been explored as a "green method" for processing castor oil. nih.gov This approach can achieve high conversion rates (up to 96.2 ± 1.5%) under mild conditions, reducing energy consumption and the need for harsh chemical catalysts. nih.gov
The table below summarizes different methods for preparing ricinoleic acid from castor oil, a crucial step in the synthesis of its derivatives.
| Preparation Method | Catalyst/Process | Temperature Range | Key Advantages/Characteristics |
| Alkaline Hydrolysis | NaOH or KOH in a solvent like ethanol | 70-100°C | A common method for producing ricinoleic acid salts (soaps), which are then acidified. researchgate.net |
| Transesterification | Alkaline catalysts (e.g., NaOH, KOH, sodium methoxide) with an alcohol (e.g., methanol) | <100°C | Efficiently produces methyl ricinoleate, an intermediate for pure ricinoleic acid or other esters. researchgate.net |
| High-Temperature Hydrolysis | Water vapor at high temperature and pressure | High | Known as the Colgate-Emery process, it directly splits the triglyceride into fatty acids and glycerol (B35011). researchgate.net |
| Enzymatic Hydrolysis | Lipases (e.g., Lipozyme TL IM, Candida rugosa lipase) | ~50°C | Considered a green method due to mild reaction conditions, high specificity, and reduced waste. nih.govnih.gov |
The utilization of this compound in applications like bio-lubricants also contributes to green chemistry goals. For example, adding just 5% of biodiesel (a triglyceride derivative) to petroleum diesel can eliminate the need for sulfur as a lubricity additive, leading to cleaner-burning fuel. omnitechintl.com
Pathways for Reducing Environmental Footprint in Industrial Applications
Reducing the environmental footprint of industrial chemicals involves a life-cycle approach, from production to final application. For this compound, several pathways contribute to this goal.
Efficient Synthesis Processes: The choice of synthesis method is critical. Employing enzymatic processes like lipase-catalyzed hydrolysis not only reduces energy consumption but also minimizes the formation of by-products and simplifies purification steps compared to conventional high-temperature, high-pressure methods. nih.govnih.gov While the operational stability of immobilized enzymes can be a challenge, ongoing research aims to improve their reusability for more cost-effective and sustainable production. nih.gov
Displacement of Petrochemicals: The primary pathway for reducing environmental impact is the substitution of petroleum-based products. Triglycerides and their derivatives are used to create bio-based materials that can replace products derived from non-renewable resources. omnitechintl.com For example, using this compound as a component in lubricants or polymers reduces the carbon footprint associated with the extraction and processing of crude oil.
Biodegradability: Vegetable oil-based products are generally more biodegradable than their synthetic counterparts. This characteristic is crucial for applications where the product might be released into the environment, such as in lubricants for agricultural machinery or marine applications. The inherent biodegradability of the triglyceride structure helps to mitigate long-term environmental contamination.
By focusing on renewable sourcing, adopting greener chemical synthesis routes, and substituting for less environmentally friendly materials, the industrial use of this compound can align with sustainability objectives.
Analytical Methodologies for Process Control and Quality Assessment in Industrial Production
Chromatographic Techniques for Purity and Composition Analysis
Chromatographic methods are indispensable for separating and quantifying the components of the reaction mixture, including unreacted starting materials, the desired Ricinoleyl monomaleate triglyceride, and potential side-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing the triglyceride composition of oils. thermofisher.comisasunflower.org For this compound, a reversed-phase HPLC method is typically used. This technique separates molecules based on their polarity. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. thermofisher.comisasunflower.org Unreacted castor oil (triricinolein) will have a different retention time than the more polar this compound due to the introduction of the carboxyl and ester functionalities of the maleate (B1232345) group.
A typical HPLC setup might use a C18 column and a gradient mobile phase, such as a mixture of acetonitrile (B52724) and acetone, with detection via a differential refractometer or an evaporative light scattering detector (ELSD). thermofisher.comisasunflower.org The ELSD is particularly useful as its response is less dependent on the optical properties of the analyte compared to UV detectors, making it suitable for quantifying triglycerides. researchgate.net The purity of the product can be determined by the relative area of the peak corresponding to this compound compared to other components.
Table 1: Illustrative HPLC Purity Analysis of a this compound Sample
| Peak ID | Retention Time (min) | Component | Area % |
| 1 | 4.8 | Maleic Anhydride (B1165640) (unreacted) | 1.5 |
| 2 | 8.2 | Di- and Mono-glycerides | 3.2 |
| 3 | 12.5 | Castor Oil (unreacted triricinolein) | 4.8 |
| 4 | 15.1 | This compound | 90.3 |
| 5 | 17.3 | Dimerized/Polymerized species | 0.2 |
Note: This data is illustrative. Actual retention times and percentages will vary based on specific HPLC conditions.
Gas Chromatography (GC): GC is another vital technique, particularly for analyzing the fatty acid profile after transesterification of the triglyceride. To analyze the composition of this compound, the sample is first subjected to saponification followed by methylation to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). These volatile FAMEs are then analyzed by GC. This approach can confirm the preservation of the original fatty acid backbone (primarily ricinoleic acid) and can also be used to quantify unreacted castor oil. sigmaaldrich.comresearchgate.net High-temperature capillary GC columns are required to analyze intact triglycerides directly, which can provide information on the distribution of mono-, di-, and triglycerides. sigmaaldrich.comnih.gov
Spectroscopic Monitoring of Reaction Progress in Industrial Settings
Real-time monitoring of the maleation reaction is critical for process control, enabling optimization of reaction time, temperature, and catalyst concentration. Spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) Spectroscopy, are well-suited for this purpose. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a rapid and non-destructive technique used to monitor the chemical changes during the synthesis of this compound. The reaction involves the esterification of the hydroxyl group of the ricinoleyl moiety in castor oil with maleic anhydride. This chemical transformation can be tracked by observing specific changes in the infrared spectrum over time. researchgate.net
The key spectral changes to monitor include:
Disappearance of the Hydroxyl (-OH) band: The broad absorption band of the hydroxyl group in castor oil, typically found around 3400 cm⁻¹, will decrease in intensity as the reaction proceeds. researchgate.net
Appearance of Carbonyl (C=O) bands: New bands corresponding to the ester and carboxylic acid carbonyl groups from the maleate moiety will appear and intensify. The ester carbonyl stretch is typically observed around 1740 cm⁻¹, while the carboxylic acid carbonyl from the opened maleic anhydride ring will also contribute in this region. researchgate.netcapes.gov.br
Appearance of C=C band: The carbon-carbon double bond from the maleate group introduces a peak around 1640 cm⁻¹, which can be monitored as it is incorporated into the triglyceride structure. researchgate.net
By plotting the intensity or area of these characteristic peaks against reaction time, a kinetic profile of the reaction can be generated, allowing for precise determination of the reaction endpoint.
Table 2: Monitoring Maleation of Castor Oil using FTIR Spectroscopy
| Reaction Time (min) | Absorbance at ~3400 cm⁻¹ (O-H Stretch) | Absorbance at ~1740 cm⁻¹ (C=O Ester Stretch) | Absorbance at ~1640 cm⁻¹ (C=C Maleate Stretch) |
| 0 | 0.85 | 0.95 (native ester) | 0.01 |
| 30 | 0.62 | 1.05 | 0.15 |
| 60 | 0.41 | 1.18 | 0.28 |
| 90 | 0.23 | 1.29 | 0.40 |
| 120 | 0.10 | 1.35 | 0.48 |
| 140 | 0.05 | 1.36 | 0.50 |
Note: This data is illustrative, based on typical reaction trends described in the literature. researchgate.net
Advanced Characterization of Functionalized Triglycerides in Complex Matrices
For a complete structural elucidation and characterization of this compound, especially within complex product formulations, more advanced analytical methods are required. These techniques provide detailed molecular-level information that complements the data from routine chromatographic and spectroscopic analyses.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS or GC-MS), is a premier technique for the structural characterization of functionalized triglycerides. nih.gov Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources for analyzing triglycerides. nih.gov High-resolution mass spectrometry can provide the exact elemental composition from a precise mass measurement.
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of this compound. The fragmentation pattern provides a wealth of structural information, such as the fatty acid composition and the location of the maleate group on the glycerol (B35011) backbone. capes.gov.brcolab.ws For example, the neutral loss of specific fatty acyl chains helps to identify the components of the triglyceride. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (both ¹H and ¹³C) is arguably the most powerful tool for unambiguous structure determination. researchgate.netrsc.org
¹H NMR: Provides detailed information about the chemical environment of all protons in the molecule. For this compound, ¹H NMR can confirm the presence of the maleate group through characteristic signals for its vinyl protons (around 6.0-6.5 ppm). It can also quantify the degree of functionalization by comparing the integration of these signals to the signals from the triglyceride backbone, such as the glyceryl protons. researchgate.netnih.gov
¹³C NMR: Offers complementary information by showing the chemical shifts of all carbon atoms. It can clearly distinguish between the carbonyl carbons of the original triglyceride esters and the new ester and carboxylic acid carbons introduced by the maleate moiety. iaea.org
These advanced techniques are crucial for research and development, for troubleshooting production issues, and for providing definitive quality assurance of the final product.
Table 3: Expected Key Signals for this compound Characterization
| Analytical Technique | Parameter | Expected Observation / Value | Structural Information Gained |
| LC-MS (ESI+) | [M+Na]⁺ ion | m/z ≈ 1053.75 | Confirms molecular weight of the sodium adduct of the target molecule (C₆₁H₁₀₆O₁₂). nih.gov |
| MS/MS | Fragment Ions | Neutral loss of ricinoleic acid, maleic acid | Confirms the constituent fatty acid and the presence of the maleate group. |
| ¹H NMR | Chemical Shift (δ) | ~6.2-6.4 ppm (doublets) | Protons on the C=C double bond of the maleate group. researchgate.net |
| ¹H NMR | Chemical Shift (δ) | ~5.2-5.4 ppm (multiplet) | Protons on the C=C double bond of the ricinoleyl chains. researchgate.net |
| ¹³C NMR | Chemical Shift (δ) | ~170-174 ppm | Carbonyl carbons of the ester linkages. iaea.org |
| ¹³C NMR | Chemical Shift (δ) | ~165-168 ppm | Carboxyl carbon of the maleate group. iaea.org |
Note: This data is predictive, based on the known structure and general principles of spectroscopic analysis for similar compounds.
Future Research Trajectories and Emerging Applications
Novel Derivatizations for Expanded Material Functionalities
The molecular structure of ricinoleyl monomaleate triglyceride offers multiple sites for chemical modification, enabling the synthesis of a wide array of novel derivatives with tailored properties. The hydroxyl group of the ricinoleic acid moiety within the triglyceride can be esterified, a reaction that has been explored to produce adducts with cyclic carboxylic acid anhydrides like maleic anhydride (B1165640) google.com. Future research is expected to focus on leveraging the double bond of the maleate (B1232345) group for various addition reactions.
Further derivatization can be achieved through polymerization. Polyanhydrides synthesized from ricinoleic acid half-esters with maleic anhydride have demonstrated potential as carriers for drug delivery, forming film-forming polymers with significant molecular weights nih.gov. These polymers have shown promising biocompatibility and biodegradability nih.gov. The triglyceride form of ricinoleyl monomaleate presents an opportunity to create crosslinked polymer networks with enhanced thermal and mechanical properties.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Site | Type of Reaction | Potential Functionality |
| Maleate Double Bond | Diels-Alder | Formation of complex cyclic structures |
| Maleate Double Bond | Free Radical Polymerization | Creation of polymer chains |
| Ester Groups | Transesterification | Modification of the triglyceride backbone |
| Ricinoleic Acid Chain | Epoxidation | Introduction of reactive epoxy groups |
Exploration of Advanced Catalysis for Efficient Synthesis
The synthesis of this compound with high purity and yield is crucial for its application in advanced materials. Current methods involve the reaction of castor oil with maleic anhydride. Research has shown that this reaction can be controlled to produce a high-purity adduct by carefully managing the reaction temperature to avoid undesirable side reactions such as dehydration and crosslinking google.com. A patented process highlights a two-stage thermal approach for this synthesis google.com.
Future catalytic research will likely focus on the development of more efficient and selective catalysts to further optimize the synthesis process. This includes the exploration of enzymatic catalysts, such as lipases, which have been successfully used in the synthesis of related oligo-ricinoleic acid derivatives mdpi.com. The use of biocatalysts could offer a greener and more sustainable route to this compound and its derivatives mdpi.com. Additionally, the development of catalysts for the controlled polymerization of the maleate group is an area of active interest. Studies on castor oil maleate oligomers have demonstrated the influence of different initiators on the resulting polymer chain length researchgate.net.
Integration into Next-Generation Bio-Based Polymers and Composites
This compound is a promising monomer for the creation of new bio-based polymers and composites. Its trifunctional nature, with three ricinoleic acid chains, allows for the formation of crosslinked thermosetting polymers. The reaction of castor oil with maleic anhydride can produce oligomers that have potential as eco-friendly alternatives to conventional chemical demulsifiers in the oil industry researchgate.net.
The integration of this compound into polymer matrices can enhance their properties. For instance, its derivatives can be used as plasticizers for bioplastics like polylactic acid (PLA) researchgate.net. The development of composites using natural fibers as reinforcement in a this compound-based resin could lead to fully bio-based materials with a wide range of applications. The inherent biodegradability of polymers derived from ricinoleic acid maleate suggests that materials based on its triglyceride counterpart will also exhibit favorable end-of-life characteristics nih.gov. The thermal stability of polymers derived from castor oil, which is the primary source of ricinoleic acid, has been shown to be robust up to approximately 350°C researchgate.net.
Table 2: Potential Applications in Bio-Based Polymers and Composites
| Application Area | Specific Use | Potential Benefit |
| Bioplastics | Plasticizer for PLA | Improved flexibility and processability |
| Thermosets | Bio-based resin for composites | Sustainable alternative to fossil-based resins |
| Industrial Fluids | Demulsifier in the oil industry | Eco-friendly and efficient performance |
| Biomedical | Drug delivery systems | Biocompatible and biodegradable polymer matrix |
Computational Modeling for Predictive Material Design
Computational modeling, particularly molecular dynamics simulations, is a powerful tool for predicting the properties of materials at the molecular level. While specific modeling studies on this compound are not yet prevalent, the methodology has been applied to other triglycerides to understand their behavior researchgate.netwhiterose.ac.uk. Such simulations can provide insights into the conformational states of the molecule and how they are influenced by factors like temperature researchgate.net.
Future research will likely employ molecular dynamics to model the polymerization of this compound and to predict the thermomechanical properties of the resulting polymers and composites. These computational approaches can accelerate the design of new materials by allowing for the virtual screening of different derivatives and formulations before they are synthesized in the lab. Understanding the interactions between the triglyceride and other components in a blend or composite is another area where molecular modeling can provide valuable guidance whiterose.ac.uk.
Q & A
Basic Research Questions
Q. What are the optimal enzymatic synthesis conditions for ricinoleate-based esters, and how do reaction parameters influence yield?
- Methodological Answer : Enzymatic synthesis using Lipozyme TL IM as a catalyst can be optimized by adjusting solvent type (e.g., hexane), reaction duration (48 hours), enzyme loading (120 mg/3 mmol oil), reactant molar ratios (19:1 hydroxylamine-to-oil), and temperature (40°C) to achieve >90% conversion . Kinetic studies should monitor intermediate diglyceride formation to avoid side reactions.
Q. Which analytical techniques are most reliable for characterizing Ricinoleyl monomaleate triglyceride’s purity and structural integrity?
- Methodological Answer : Combine gas chromatography (GC) with methyl ester derivatization for fatty acid profiling, nuclear magnetic resonance (NMR) for ester bond confirmation, and high-performance liquid chromatography (HPLC) to quantify monoglyceride impurities. Cross-validate results using infrared (IR) spectrometry to detect hydroxyl or carbonyl group anomalies .
Q. How can researchers standardize triglyceride quantification protocols to minimize inter-laboratory variability?
- Methodological Answer : Adopt the National Cholesterol Reference Method Laboratory Network (CRMLN) Phase-2 guidelines, which require calibration with four concentration-specific reference materials (e.g., 50–400 mg/dL) and rigorous documentation of instrument precision and accuracy . Internal standards like hexadecyl hexadecanoate improve reproducibility in propionation-based assays .
Advanced Research Questions
Q. What strategies resolve contradictions in triglyceride composition data derived from different analytical platforms (e.g., GC vs. LC-MS)?
- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to harmonize datasets. For example, LC-MS/MS provides superior isomer resolution for unsaturated triglycerides, while GC excels in saturated fatty acid quantification. Discrepancies in ricinoleic acid content may arise from incomplete saponification; validate via spiked recovery experiments .
Q. How can lipidomic profiling elucidate the metabolic fate of this compound in in vitro models?
- Methodological Answer : Use stable isotope tracing (e.g., ¹³C-labeled ricinoleic acid) with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to track incorporation into cellular lipid droplets. Pair this with siRNA knockdown of lipases (e.g., ATGL) to assess hydrolysis pathways .
Q. What experimental designs address the insufficient toxicological data for this compound in dermal applications?
- Methodological Answer : Conduct OECD 439-compliant reconstructed human epidermis (RhE) assays to evaluate irritation. For systemic toxicity, use a 28-day guinea pig dermal exposure model with histopathological analysis of liver and kidney tissues. Include UV-spectral data to rule out photosensitization risks .
Q. How do variations in gut microbiota modulate the biological activity of this compound metabolites?
- Methodological Answer : Perform fecal microbiota transplantation (FMT) in gnotobiotic mice fed this compound. Metagenomic sequencing (shotgun) and metabolomic profiling (untargeted LC-MS) can identify bacterial taxa (e.g., Bifidobacterium) responsible for converting ricinoleic acid to anti-inflammatory hydroxyeicosatetraenoic acids (HETEs) .
Methodological Considerations
- Synthesis Optimization : Prioritize solvent polarity (log P > 3.5) to enhance enzyme stability in non-aqueous systems .
- Data Validation : Use orthogonal analytical methods (e.g., GC + NMR) to confirm triglyceride regiospecificity, as ricinoleic acid’s hydroxyl group complicates traditional mass spectral interpretation .
- Ethical Design : Align in vivo studies with ARRIVE 2.0 guidelines, ensuring sample sizes are justified via power analysis to reduce animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
